Fisogatinib, also known as BLU-554, is a potent and selective, type I irreversible inhibitor of fibroblast growth factor receptor 4 (FGFR4). [] It was specifically developed to inhibit the tyrosine kinase activity of FGFR4. [] Fisogatinib has shown promise as a potential therapeutic agent for the treatment of hepatocellular carcinoma (HCC), particularly in patients with tumors that exhibit aberrant expression of fibroblast growth factor 19 (FGF19). [, ]
While the exact molecular structure isn't explicitly provided, one article refers to Fisogatinib as "N-((3S,4S)-3-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)tetrahydro-2H-pyran-4-yl)acrylamide". [] This indicates the presence of a quinazoline core, a common motif in kinase inhibitors.
Fisogatinib exerts its therapeutic effect by selectively binding to FGFR4 and preventing the binding of its ligand, FGF19. [] This, in turn, inhibits FGFR4 activation and downstream signaling, ultimately leading to the inhibition of tumor cell proliferation in FGFR4-overexpressing cells. [, ]
Studies have shown that Fisogatinib binds to FGFR4 in a manner that prevents the binding of adenosine triphosphate (ATP), a crucial molecule for kinase activity. [] The irreversible nature of this binding further enhances its inhibitory effects. []
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6